REACTION_CXSMILES
|
[CH2:1]([CH2:3][NH2:4])[OH:2].C[O:6][C:7](=O)[CH2:8][CH2:9][NH:10][C:11](=[O:13])[CH3:12]>>[C:11]([NH:10][CH2:9][CH2:8][C:7]([NH:4][CH2:3][CH2:1][OH:2])=[O:6])(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(CCNC(C)=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
was crystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCC(=O)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |